molecular formula C11H21N5 B13211252 5-(1-Aminocyclopropyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine

5-(1-Aminocyclopropyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13211252
M. Wt: 223.32 g/mol
InChI Key: GEUSDHZOFPQZMP-UHFFFAOYSA-N
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Description

5-(1-Aminocyclopropyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound features a cyclopropyl group, which is a three-membered carbon ring, and two isopropyl groups attached to the nitrogen atoms. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(1-Aminocyclopropyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired triazole ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-(1-Aminocyclopropyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(1-Aminocyclopropyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclopropyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(1-Aminocyclopropyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine include other triazole derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activities and applications

Properties

Molecular Formula

C11H21N5

Molecular Weight

223.32 g/mol

IUPAC Name

5-(1-aminocyclopropyl)-N,N-di(propan-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H21N5/c1-7(2)16(8(3)4)10-13-9(14-15-10)11(12)5-6-11/h7-8H,5-6,12H2,1-4H3,(H,13,14,15)

InChI Key

GEUSDHZOFPQZMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NNC(=N1)C2(CC2)N)C(C)C

Origin of Product

United States

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